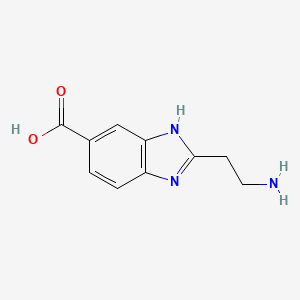
2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a benzodiazole ring fused with a carboxylic acid group and an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroacetate, followed by cyclization and subsequent functional group transformations to introduce the aminoethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of nitro or halogen groups on the benzodiazole ring.
科学的研究の応用
2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzodiazole ring can engage in π-π stacking interactions .
類似化合物との比較
- 2-(2-Aminoethyl)-1H-benzimidazole-5-carboxylic acid
- 2-(2-Aminoethyl)-1H-1,3-benzothiazole-5-carboxylic acid
- 2-(2-Aminoethyl)-1H-1,3-benzoxazole-5-carboxylic acid
Comparison:
- 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
- 2-(2-Aminoethyl)-1H-benzimidazole-5-carboxylic acid has a similar structure but lacks the diazole ring, affecting its reactivity and interactions.
- 2-(2-Aminoethyl)-1H-1,3-benzothiazole-5-carboxylic acid contains a sulfur atom, which can influence its electronic properties and reactivity.
- 2-(2-Aminoethyl)-1H-1,3-benzoxazole-5-carboxylic acid includes an oxygen atom, altering its hydrogen bonding and solubility characteristics .
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-(2-aminoethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) |
InChIキー |
OYNUYVFRFMYEIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
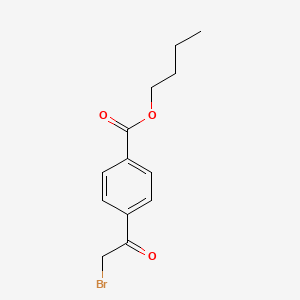
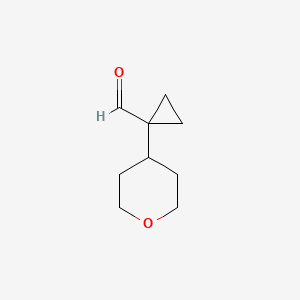
![7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
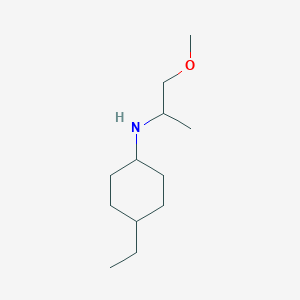
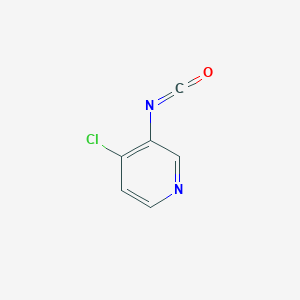
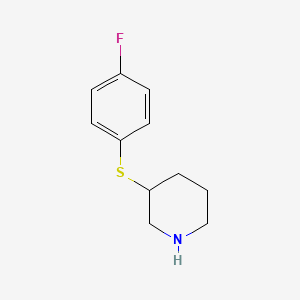
![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)
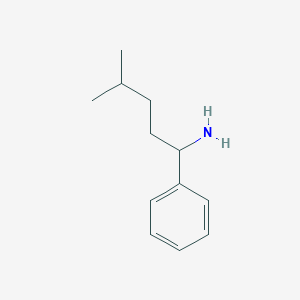
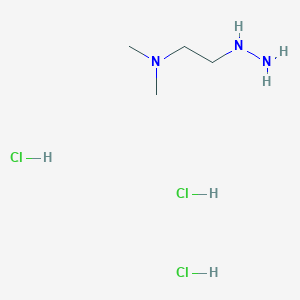
![2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol](/img/structure/B13252038.png)

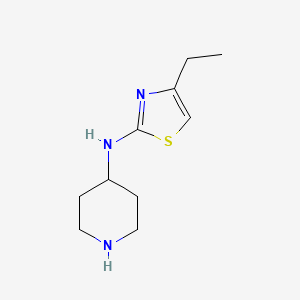
![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13252056.png)
